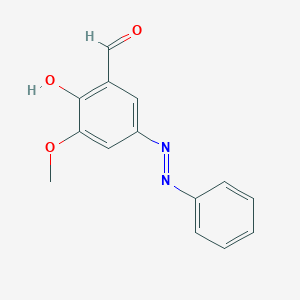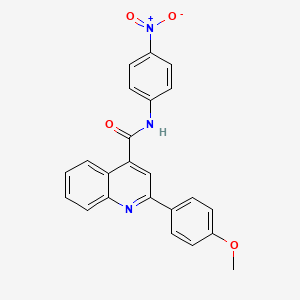![molecular formula C23H20O5 B4970799 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as FCCP, is a potent mitochondrial uncoupler that has been widely used in scientific research. FCCP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied.
作用机制
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid acts as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane. This disrupts the coupling of electron transport and ATP synthesis, leading to an increase in oxygen consumption and a decrease in ATP production. This results in the dissipation of the mitochondrial membrane potential and the uncoupling of oxidative phosphorylation. The uncoupling effect of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects:
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has a variety of biochemical and physiological effects. It has been shown to increase oxygen consumption, mitochondrial respiration, and ATP turnover. It also increases the production of reactive oxygen species and induces oxidative stress. In addition, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to induce apoptosis in cancer cells and protect against ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments. It is a potent mitochondrial uncoupler that can be used to study mitochondrial function in vitro and in vivo. It is also relatively easy to synthesize and has high purity and yield. However, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several limitations. It is toxic at high concentrations and can induce oxidative stress and apoptosis. It is also sensitive to pH and temperature changes and can be unstable in aqueous solutions.
未来方向
There are several future directions for research on 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One direction is to study the role of mitochondrial uncoupling in metabolic diseases such as obesity, diabetes, and cancer. Another direction is to develop new uncoupling agents that are more selective and less toxic than 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. Additionally, the use of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid in drug discovery and development should be explored, as it has been shown to have potential therapeutic applications in a variety of diseases. Finally, the development of new methods for the synthesis and purification of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid should be investigated to improve its yield and purity.
合成方法
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 2,4-diphenylcyclobutanone with furfural in the presence of a base, followed by oxidation with potassium permanganate. Another method involves the reaction of 2,4-diphenylcyclobutanone with furan-2-carboxylic acid in the presence of a base, followed by oxidation with potassium permanganate. Both methods result in the formation of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid with high purity and yield.
科学研究应用
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been widely used in scientific research as a mitochondrial uncoupler. It is commonly used to study mitochondrial respiration, membrane potential, and ATP synthesis. 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been used to study the effects of mitochondrial dysfunction on cellular metabolism, oxidative stress, and cell death. In addition, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been used as a tool to study the role of mitochondrial uncoupling in metabolic diseases such as obesity, diabetes, and cancer.
属性
IUPAC Name |
3-(furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c24-22(25)20-18(15-8-3-1-4-9-15)21(19(20)16-10-5-2-6-11-16)23(26)28-14-17-12-7-13-27-17/h1-13,18-21H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALZOMSLUMDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OCC3=CC=CO3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)

![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)



![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)